![molecular formula C18H13F3N2 B2844561 N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine CAS No. 478068-07-4](/img/structure/B2844561.png)

N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

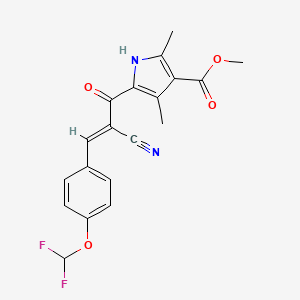

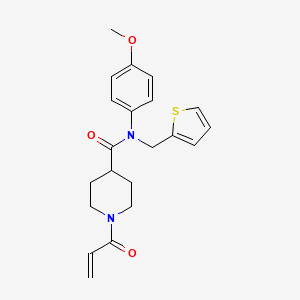

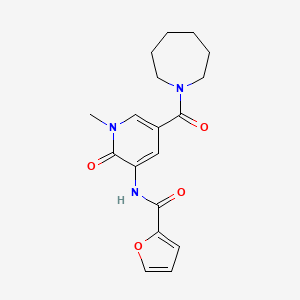

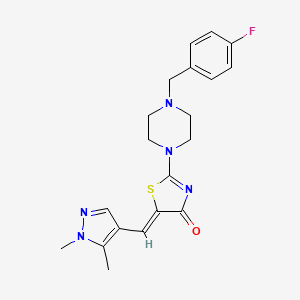

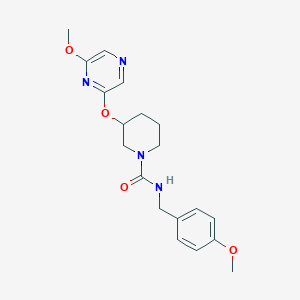

“N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

A facile way to introduce CF3 groups on a large variety of secondary amines has been developed, avoiding expensive and hazardous reagents . This method could potentially be used in the synthesis of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine”.

Molecular Structure Analysis

The molecular formula of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is CHFNO . The average mass is 341.327 Da and the monoisotopic mass is 341.102753 Da .

Chemical Reactions Analysis

Trifluoromethyl groups are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could be used in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

- Intramolecular Oxidative N-N Bond Formation : A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling direct metal-free oxidative N-N bond formation. This process is significant for constructing biologically important structures with high efficiency and yields (Zisheng Zheng et al., 2014).

- Synthesis of Biphenyl-4-sulfonamides : Development of a water-promoted, palladium-catalyzed, microwave-assisted method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides. This acid-free approach offers good substrate scope, excellent functional group compatibility, and superior yields compared to existing methods (H. Zhiyou et al., 2015).

Material Science

- Polyimide Synthesis : A study on the synthesis and characterization of high transparent polyimides containing pyridine and biphenyl units, exploring their thermal, mechanical, crystal, and optical properties. The research aims to understand the structure-property relationships of high-performance polymers containing these units (Y. Guan et al., 2015).

Coordination Chemistry

- Metallo-Supramolecular Self-Assembled Polygons : Investigation into how subtle differences in ligand constitution and conformation affect the assembly of metallo-supramolecular polygons. The study provides insights into the kinetics of the assembly process and the equilibrium products formed with different terminal pyridine N atoms (Boris Brusilowskij et al., 2011).

- Supramolecular Hetero-Bimetallacycles for Anticancer Potency : The creation of tetracationic hetero-bimetallacycles from an N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand and their potential as anticancer agents. This research highlights the use of coordination chemistry in designing novel therapeutic agents (A. Mishra et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The fluorescent molecule N,N-bis(3’,5’–bis(trifluoromethyl)-[1,1’–biphenyl]-4–yl)perylen-3-amine (TFPA) was designed and synthesized by introducing the strong electron-withdrawing trifluoromethyl group and the strong electron-donating diphenylamino group, with perylene as the core . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could potentially be used in the development of new fluorescent molecules and light-emitting diode (LED) devices .

Wirkmechanismus

Mode of Action

It is known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets, which, as mentioned earlier, are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Eigenschaften

IUPAC Name |

N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJSRZLLFUQPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)

![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2844489.png)

![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2844493.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)